molecular formula C13H14N6S2 B6438986 1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2548997-62-0

1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No. B6438986
CAS RN: 2548997-62-0
M. Wt: 318.4 g/mol
InChI Key: ATZJONKTXDICOL-UHFFFAOYSA-N
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Description

1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine (MTDPT) is an organic compound with a variety of uses in scientific research. It is a heterocyclic compound with an aromatic ring structure, and has been used as an intermediate in the synthesis of other compounds, as a reagent in organic synthesis, and as a ligand for metal complexes. MTDPT has also been used in the study of biochemical and physiological processes, and its mechanism of action is of particular interest to researchers.

Scientific Research Applications

1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as an intermediate in the synthesis of other compounds, and as a ligand for metal complexes. It has also been used in the study of biochemical and physiological processes, such as the regulation of gene expression and the modulation of enzyme activity. This compound has also been used in the study of drug metabolism and pharmacokinetics, and its mechanism of action is of particular interest to researchers.

Mechanism of Action

Target of Action

Similar compounds have been found to target janus kinase 1 (jak1) selectively . JAK1 is a type of protein tyrosine kinase involved in the JAK-STAT signaling pathway, which plays a crucial role in immune response, cell growth, and survival.

Mode of Action

It’s known that molecules can interact with their targets through various types of bonds, such as n–h…o and n–h…n hydrogen bonds between amine and amide, and amide and pyrimidine atoms . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Compounds with similar structures have been found to affect the jak-stat signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell.

Result of Action

Similar compounds have shown anti-inflammatory and analgesic activities , suggesting that this compound might have similar effects.

Advantages and Limitations for Lab Experiments

The use of 1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and is readily available from chemical suppliers. It is also a relatively stable compound, and can be stored at room temperature for extended periods of time. Additionally, its mechanism of action is relatively well understood, which makes it a useful tool for studying biochemical and physiological processes.
However, there are also a number of limitations to its use in laboratory experiments. It is a relatively small molecule, and therefore its interactions with larger molecules, such as proteins, can be difficult to study. Additionally, its mechanism of action is still not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of potential future directions for the use of 1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine in scientific research. It could be used to study the regulation of gene expression, as well as the modulation of enzyme activity. It could also be used to study drug metabolism and pharmacokinetics, as well as the effects of other compounds on these processes. Additionally, it could be used to study the biochemical and physiological effects of other compounds, and to develop new drugs or drug combinations. Finally, it could be used to study the interactions of small molecules with larger molecules, such as proteins.

Synthesis Methods

1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine can be synthesized by a variety of methods, including the Ullmann condensation reaction, the Biginelli reaction, and the Knoevenagel condensation reaction. The Ullmann condensation reaction involves the reaction of two aromatic aldehydes in the presence of copper chloride and a base, such as pyridine, to form an aryl ketone. The Biginelli reaction involves the reaction of an aldehyde, an α-keto ester, and an aromatic acid in the presence of an acid catalyst, such as sulfuric acid, to form a substituted pyrimidine. The Knoevenagel condensation reaction involves the reaction of an aldehyde and an aromatic acid in the presence of a base, such as sodium hydroxide, to form a substituted piperazine.

properties

IUPAC Name

7-methyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6S2/c1-9-7-20-12-11(9)14-8-15-13(12)19-4-2-18(3-5-19)10-6-16-21-17-10/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZJONKTXDICOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2N3CCN(CC3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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